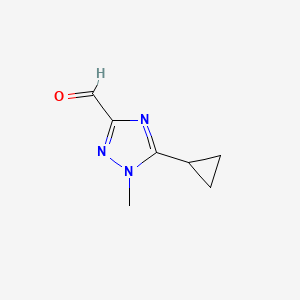

![molecular formula C8H14N2O B6165932 5-methyl-5,8-diazaspiro[3.5]nonan-6-one CAS No. 2102298-16-6](/img/no-structure.png)

5-methyl-5,8-diazaspiro[3.5]nonan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methyl-5,8-diazaspiro[3.5]nonan-6-one is a heterocyclic compound belonging to the class of spiro compounds. It is an organic compound with a molecular formula C9H17NO and a molecular weight of 151.24 g/mol. The compound has a spiro ring system with one nitrogen atom and one oxygen atom. 5-methyl-5,8-diazaspiro[3.5]nonan-6-one is a colorless, odorless solid with a melting point of 149 °C.

Mechanism of Action

The mechanism of action of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions in the body and preventing them from participating in chemical reactions. It is also believed that the compound may act as an antioxidant, scavenging free radicals in the body and preventing them from causing oxidative damage to cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one are not fully understood. However, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties in animal studies. It has also been shown to have antifungal and antibacterial properties, as well as to inhibit the growth of certain types of tumors.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-5,8-diazaspiro[3.5]nonan-6-one in laboratory experiments include its low cost, ease of synthesis, and its low toxicity. The compound is also highly soluble in water, making it easy to handle and store. However, the compound is also highly volatile and can easily degrade in the presence of light and heat.

Future Directions

The potential future directions for research on 5-methyl-5,8-diazaspiro[3.5]nonan-6-one include further investigation into its biochemical and physiological effects. This could include further studies on its anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, further research could be conducted into its potential use as a chelating agent and its ability to bind to metal ions in the body. Other potential future directions for research include the development of new synthetic methods for the synthesis of the compound, as well as the development of new applications for the compound, such as its use as a drug or in the synthesis of other biologically active compounds.

Synthesis Methods

5-methyl-5,8-diazaspiro[3.5]nonan-6-one can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts acylation of an aromatic compound with a nitrile. This method involves the reaction of an aromatic compound with a nitrile in the presence of an acid catalyst to form the desired spiro compound. Another method involves the reaction of an aromatic compound with a nitroalkene in the presence of an acid catalyst. The reaction of an aromatic compound with a nitroalkene can also be used to synthesize 5-methyl-5,8-diazaspiro[3.5]nonan-6-one.

Scientific Research Applications

5-methyl-5,8-diazaspiro[3.5]nonan-6-one has been used in a variety of scientific research applications. It has been used in the study of the structure and reactivity of heterocyclic compounds. It has also been used in the synthesis of other heterocyclic compounds, such as spiropyrans and spiroketals. In addition, 5-methyl-5,8-diazaspiro[3.5]nonan-6-one has been used in the synthesis of drugs and other biologically active compounds.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-5,8-diazaspiro[3.5]nonan-6-one involves the reaction of 2,5-dimethylpyrrole with ethyl chloroacetate to form 2-ethyl-5-methylpyrrole-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 5-methyl-5,8-diazaspiro[3.5]nonan-6-one.", "Starting Materials": [ "2,5-dimethylpyrrole", "ethyl chloroacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 2,5-dimethylpyrrole with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form 2-ethyl-5-methylpyrrole-3-carboxylic acid ethyl ester.", "Step 2: React 2-ethyl-5-methylpyrrole-3-carboxylic acid ethyl ester with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 5-methyl-5,8-diazaspiro[3.5]nonan-6-one." ] } | |

CAS RN |

2102298-16-6 |

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.